4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one
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Overview
Description
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a butyl group and a piperidine ring. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-butylpyrrolidin-2-one with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.
Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidinone core and are used in medicinal chemistry.
Uniqueness
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a piperidine ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
CAS No. |
651311-29-4 |
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Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-butyl-1-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H24N2O/c1-2-3-7-12-10-13(16)15(11-12)14-8-5-4-6-9-14/h12H,2-11H2,1H3 |
InChI Key |
JQENLRDBQVVBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)N(C1)N2CCCCC2 |
Origin of Product |
United States |
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